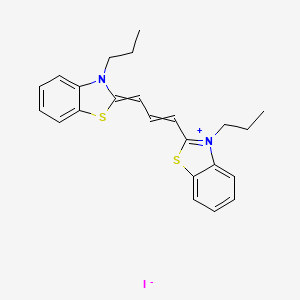
3,3'-Dipropylthiacarbocyanine iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbocyanine dye sensitive to membrane potential. Fluorescence response to depolarization depends on the staining concentration and detection method.
作用機序
Target of Action
The primary target of 3,3’-Dipropylthiacarbocyanine iodide, also known as DiSC3(5), is the cell membrane . This compound is a carbocyanine fluorescent dye that is sensitive to membrane potential .
Mode of Action
DiSC3(5) operates as a fluorogenic probe to detect and measure changes in transmembrane potential or configuration . The dye enters only depolarized cells, where it binds reversibly to lipid-rich intracellular components . An increase in the fluorescence intensity of the dye indicates depolarization of the plasma membrane potential .
Pharmacokinetics
It is soluble in dmf (dimethylformamide) , which suggests it could be administered in a solution for biological applications.
Result of Action
The primary result of DiSC3(5)'s action is the detection and measurement of changes in transmembrane potential . This can be used to study the effects of various agents on the membrane potential, providing valuable information about cellular health and function.
生物活性
3,3'-Dipropylthiacarbocyanine iodide, commonly referred to as DiSC3(5), is a carbocyanine dye known for its sensitivity to membrane potential. It has garnered attention in various fields of biological research due to its unique properties as a fluorescent probe, particularly in studies related to mitochondrial activity, ion transport systems, and cellular membrane dynamics.
- Chemical Formula : C25H27IN2S
- Molecular Weight : 533.36 g/mol
- Appearance : Powder, soluble in DMSO
- Fluorescence Characteristics : The dye exhibits increased fluorescence intensity upon membrane depolarization, making it a useful tool for studying changes in membrane potential.
DiSC3(5) operates primarily by intercalating into cellular membranes and responding to changes in membrane potential. The fluorescence response of the dye is contingent upon the concentration and the method of detection employed. This property allows researchers to monitor mitochondrial function and ion channel activity effectively .
Applications in Research
The biological activity of this compound can be categorized into several key applications:
- Mitochondrial Activity Assessment : DiSC3(5) is extensively used to evaluate mitochondrial membrane potential, which is crucial for understanding cellular metabolism and energy production.
- Ion Transport Studies : The dye serves as a probe for studying calcium channels and other ion transport mechanisms, contributing to insights into cellular signaling pathways .
- Neuroscience Research : In neuronal studies, DiSC3(5) has been utilized to assess membrane potential changes in brain tissue, aiding in the understanding of neurophysiological processes .
- Antimicrobial Studies : Recent research indicates that DiSC3(5) can be used to investigate the effects of various antibiotics on bacterial cell membranes, particularly regarding their impact on membrane integrity and biofilm formation .
Study 1: Mitochondrial Membrane Potential
A study utilized DiSC3(5) to measure mitochondrial membrane potential in various cell lines. Results indicated that the dye's fluorescence intensity correlated strongly with mitochondrial depolarization induced by specific inhibitors. This relationship underscores its utility as a reliable indicator of mitochondrial health.
| Cell Line | Treatment | Fluorescence Change (%) |
|---|---|---|
| HeLa | Rotenone (10 µM) | -45% |
| HepG2 | CCCP (5 µM) | -70% |
| Primary Neurons | Antimycin A (1 µM) | -60% |
Study 2: Antibiotic Efficacy on Bacterial Membranes
In another investigation, DiSC3(5) was employed to assess the impact of polyether ionophores on methicillin-resistant Staphylococcus aureus (MRSA). The study found that the dyes' fluorescence decreased significantly with effective antibiotic treatments, indicating compromised membrane integrity.
| Antibiotic | MIC (µg/mL) | Fluorescence Reduction (%) |
|---|---|---|
| Lasalocid | 0.5 | -80% |
| Ionomycin | 0.25 | -75% |
| Calcimycin | 0.1 | -90% |
特性
CAS番号 |
53336-12-2 |
|---|---|
分子式 |
C23H25IN2S2 |
分子量 |
520.5 g/mol |
IUPAC名 |
(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide |
InChI |
InChI=1S/C23H25N2S2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
JGTCEHAVVINOPG-UHFFFAOYSA-M |
SMILES |
CCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-] |
異性体SMILES |
CCCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCC.[I-] |
正規SMILES |
CCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.[I-] |
ピクトグラム |
Irritant |
同義語 |
3,3'-bis(propylthia)dicarbocyanine 3,3'-dipropyl-2,2'-thiadicarbocyanine 3,3'-dipropyl-2,2'-thiadicarbocyanine chloride 3,3'-dipropyl-2,2'-thiadicarbocyanine thiocyanate 3,3'-dipropylthiacarbocyanine iodide 3,3'-dipropylthiodicarbocyanine iodide diS C3-(5) diS-C3-(5) DiSC3(5) DPTDCI |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















